molecular formula C20H18O5 B145222 Methyl tanshinonate CAS No. 135355-72-5

Methyl tanshinonate

Cat. No.: B145222
CAS No.: 135355-72-5
M. Wt: 338.4 g/mol
InChI Key: YFDKIHAZVQFLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl tanshinonate is a compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound belongs to the class of tanshinones, which are abietane-type norditerpenoid quinones. This compound is known for its significant pharmacological activities, including antioxidant, anti-inflammatory, and cardiovascular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tanshinonate can be synthesized through the esterification of tanshinonic acid with methanol in the presence of an appropriate catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves the extraction of tanshinones from Salvia miltiorrhiza using methanolic extraction methods. The crude extract is then subjected to silica gel column chromatography, using a mixture of dichloromethane and methanol as the elution solvent .

Chemical Reactions Analysis

Types of Reactions

Methyl tanshinonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include hydroxytanshinone, dihydrotanshinone, and various substituted derivatives, each exhibiting unique pharmacological properties .

Scientific Research Applications

Methyl tanshinonate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other tanshinone derivatives.

    Biology: It is studied for its effects on cellular processes and molecular pathways.

    Medicine: It has potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory conditions.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Methyl tanshinonate exerts its effects through various molecular targets and pathways. It significantly reduces intimal thickening and restrains the proliferation and migration of vascular smooth muscle cells, which are critical events in the development of atherosclerosis. It also reduces the uptake of oxidized low-density lipoprotein by macrophages, thereby preventing the formation of atherosclerotic plaques .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tanshinone IIA, tanshinone IIB, and hydroxytanshinone. These compounds share similar structures and pharmacological activities but differ in their specific effects and potency .

Uniqueness of Methyl Tanshinonate

This compound is unique due to its specific ester functional group, which enhances its solubility and bioavailability compared to other tanshinones. This makes it a valuable compound for pharmaceutical development and therapeutic applications .

Properties

IUPAC Name

methyl 1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDKIHAZVQFLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methuyl tanshinonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18887-19-9
Record name Methuyl tanshinonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 176 °C
Record name Methuyl tanshinonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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